An In-depth Technical Guide to 3-Bromo-2-difluoromethoxy-6-nitrotoluene: Properties, Stability, and Synthesis
An In-depth Technical Guide to 3-Bromo-2-difluoromethoxy-6-nitrotoluene: Properties, Stability, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-difluoromethoxy-6-nitrotoluene is a substituted aromatic compound with significant potential as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The unique combination of a bromine atom, a difluoromethoxy group, and a nitrotoluene core imparts a distinct reactivity and specific physicochemical properties that are of considerable interest in medicinal chemistry. The difluoromethoxy group, in particular, is a valuable moiety known to enhance metabolic stability and modulate the lipophilicity of drug candidates.[1][2] This guide provides a comprehensive overview of the chemical properties, stability profile, and synthetic methodologies for 3-Bromo-2-difluoromethoxy-6-nitrotoluene, offering insights for its effective utilization in research and development.
Chemical and Physical Properties
Precise experimental data for 3-Bromo-2-difluoromethoxy-6-nitrotoluene is not extensively reported in publicly available literature. However, based on the known properties of its constituent functional groups and related molecules, the following characteristics can be anticipated.
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C8H6BrF2NO2 | Based on structure |
| Molecular Weight | 266.04 g/mol | Calculated from atomic weights |
| Appearance | Likely a yellow to brown solid or oil | Based on related nitrotoluene compounds.[3] |
| Melting Point | Expected to be a low-melting solid | Analogy with 3-Bromo-2-nitrotoluene (mp 25-29 °C). |
| Boiling Point | > 200 °C | Nitrotoluenes generally have high boiling points.[4] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate) | Typical for substituted aromatic compounds.[5] |
| logP (octanol/water) | ~3.5 | A predicted value for the similar 2-bromo-1-(difluoromethoxy)-3-nitrobenzene is 3.45.[6] The difluoromethoxy group generally increases lipophilicity.[1][2] |
Molecular Structure:
Caption: Chemical structure of 3-Bromo-2-difluoromethoxy-6-nitrotoluene.
Stability and Reactivity Profile
The stability and reactivity of 3-Bromo-2-difluoromethoxy-6-nitrotoluene are governed by the interplay of its functional groups on the aromatic ring.
Stability:
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Thermal Stability: Nitrotoluenes can be sensitive to heat and may undergo exothermic decomposition at elevated temperatures.[4] It is advisable to handle this compound with care, avoiding strong heating. The presence of the nitro group suggests that it is a combustible liquid.[6]
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Chemical Stability: The difluoromethoxy group is known for its high metabolic stability due to the strong carbon-fluorine bonds that are resistant to enzymatic cleavage.[1][2] The aromatic ring is deactivated towards electrophilic attack due to the electron-withdrawing effects of the nitro, bromo, and, to a lesser extent, difluoromethoxy groups. The compound is likely stable under standard laboratory conditions but may react with strong oxidizing agents, reducing agents, and strong bases.
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Storage: It is recommended to store 3-Bromo-2-difluoromethoxy-6-nitrotoluene in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Reactivity:
The reactivity of the molecule is centered around the nitro group, the bromine atom, and the methyl group.
Caption: Key reaction pathways for 3-Bromo-2-difluoromethoxy-6-nitrotoluene.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH2) using standard reducing agents such as iron powder in acidic medium or catalytic hydrogenation (e.g., H2 over Pd/C).[7] This transformation is a common and crucial step in the synthesis of more complex molecules, particularly for introducing an amine functionality for further derivatization.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group, positioned ortho to the bromine atom, activates the aromatic ring for nucleophilic aromatic substitution.[1] This allows for the displacement of the bromide ion by a variety of nucleophiles, providing a versatile method for introducing new functional groups at this position.
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Reactions of the Methyl Group: The methyl group can undergo oxidation to a carboxylic acid or be subjected to free-radical halogenation to introduce halogens on the side chain, although the conditions for these reactions would need to be carefully controlled to avoid reactions with other parts of the molecule.
Experimental Protocols
The following synthetic protocol is based on a method described for the synthesis of 2-difluoromethoxy-3-bromonitrobenzene, which is an isomer of the target compound, and provides a viable route.[7]
Synthesis of 3-Bromo-2-difluoromethoxy-6-nitrotoluene from 2-Bromo-6-nitrophenol:
Step 1: Difluoromethylation of 2-Bromo-6-nitrophenol
This reaction introduces the difluoromethoxy group onto the phenolic oxygen.
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Materials:
-
2-Bromo-6-nitrophenol
-
Chlorodifluoromethane (CHClF2)
-
A suitable base (e.g., potassium carbonate, sodium hydroxide)
-
A polar aprotic solvent (e.g., DMF, acetonitrile)
-
Reaction vessel equipped with a stirrer, thermometer, and gas inlet.
-
-
Procedure:
-
Dissolve 2-Bromo-6-nitrophenol in the chosen polar aprotic solvent in the reaction vessel.
-
Add the base to the solution and stir to form the corresponding phenoxide.
-
Cool the mixture to a suitable temperature (e.g., 0-10 °C).
-
Bubble chlorodifluoromethane gas through the stirred reaction mixture. The reaction is typically carried out under pressure to maintain a sufficient concentration of the gaseous reagent.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, carefully vent the excess chlorodifluoromethane.
-
Work up the reaction mixture by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 3-Bromo-2-difluoromethoxy-6-nitrotoluene.
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Step 2: Reduction of 3-Bromo-2-difluoromethoxy-6-nitrotoluene to 3-Bromo-2-difluoromethoxy-6-aminotoluene
This step converts the nitro group to an amine, a versatile functional group for further synthesis.
-
Materials:
-
3-Bromo-2-difluoromethoxy-6-nitrotoluene
-
Iron powder
-
Aqueous acid (e.g., hydrochloric acid, acetic acid) or a catalytic hydrogenation setup (H2 gas, Pd/C catalyst)
-
A suitable solvent (e.g., ethanol, water)
-
-
Procedure (using Iron powder):
-
Create a slurry of iron powder in an aqueous acidic solution in a reaction flask.
-
Heat the slurry to a moderate temperature (e.g., 80 °C).[7]
-
Slowly add a solution of 3-Bromo-2-difluoromethoxy-6-nitrotoluene in a suitable solvent (e.g., ethanol) to the stirred iron slurry.
-
Maintain the reaction temperature and monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and filter off the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude aniline derivative.
-
Purify the product as needed.
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Safety Information
-
Nitrotoluenes: These compounds are generally considered toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[3] They can cause irritation to the skin, eyes, and respiratory system.[6]
-
Bromoarenes: Bromoaromatic compounds can also be irritants.
-
General Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with heat, open flames, and strong oxidizing or reducing agents.
Conclusion
3-Bromo-2-difluoromethoxy-6-nitrotoluene is a valuable synthetic intermediate with promising applications in medicinal and materials chemistry. Its unique substitution pattern offers multiple avenues for chemical modification. A thorough understanding of its chemical properties, stability, and reactivity is essential for its effective and safe utilization in the laboratory and in industrial processes. The synthetic routes outlined in this guide provide a practical foundation for accessing this and related compounds for further research and development.
References
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The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem.
-
The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.
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2-BROMO-1-(DIFLUOROMETHOXY)-3-NITROBENZENE - Fluorochem.
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2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - IARC Monographs.
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SAFETY DATA SHEET Ortho Nitro Toluene - Deepak Nitrite.
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3-Bromo-2-nitrotoluene 97% - Sigma-Aldrich.
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Separation of ortho-nitrotoluene from nitrotoluene mixtures - Google Patents.
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2-Bromo-3,4-difluoro-1-nitrobenzene Properties - EPA.
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DIFLUOROMETHOXYBENZENE DERIVATIVES AND THEIR USE AS INTERMEDIATES - European Patent Office.
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Why is para-nitrotoluene more acidic than ortho-nitrotoluene? - ECHEMI.
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2-Bromo-4-nitrotoluene 7745-93-9 wiki - Guidechem.
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2,3-Difluoro-4-bromonitrobenzene | C6H2BrF2NO2 - PubChem.
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Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution - Echemi.
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NITROTOLUENE, ALL ISOMERS | Occupational Safety and Health Administration.
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